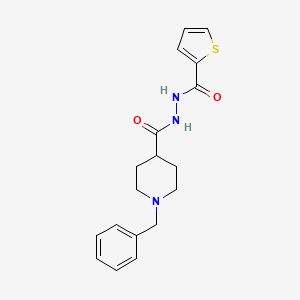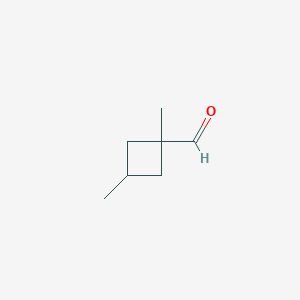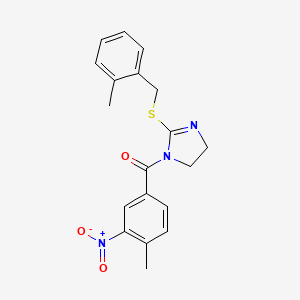![molecular formula C15H23ClN2O2 B2754053 N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride CAS No. 1049768-94-6](/img/structure/B2754053.png)
N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylphenyl group, an oxolan-2-ylmethyl group, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride typically involves a multi-step process:
Formation of the oxolan-2-ylmethyl intermediate: This step involves the reaction of oxirane (ethylene oxide) with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Coupling with 2,3-dimethylphenylamine: The oxolan-2-ylmethyl intermediate is then reacted with 2,3-dimethylphenylamine under controlled conditions to form the desired amine.
Acetylation: The resulting amine is acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
Formation of the hydrochloride salt: Finally, the acetamide derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide
- N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]propionamide
- N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]butyramide
Uniqueness
N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13;/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLAQBQFYORES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)
![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)

![2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2753990.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2753991.png)
